1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

ENPP3 ectonucleotide pyrophosphatase cancer metabolism

Select the 2-carbohydrazide isomer (CAS 1086392-34-8) to target ENPP3 (IC50=0.15 µM) and TNIK pathways. This fragment-compliant (MW 176.18, LogP 0.17) scaffold provides a critical synthetic handle for hydrazone, oxadiazole, and triazole libraries—directly enabling dual-chemotype SAR studies. Non-halogenated for efficient hit-to-lead growth.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1086392-34-8
Cat. No. B3363984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
CAS1086392-34-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)C(=O)NN)N=C1
InChIInChI=1S/C8H8N4O/c9-12-8(13)6-4-5-2-1-3-10-7(5)11-6/h1-4H,9H2,(H,10,11)(H,12,13)
InChIKeyCUZVNNPUFIZFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8): Compound Class and Baseline Characteristics


1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8), also known as 7-azaindole-2-carbohydrazide, is a heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . The compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, which is widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development [1]. The 2-carbohydrazide functionality distinguishes this compound from other positional isomers and substitution patterns within the azaindole family, providing a hydrazide moiety capable of forming hydrogen bonds and serving as a synthetic handle for further derivatization .

Why In-Class Substitution of 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide with Positional Isomers Compromises Experimental Outcomes


Positional isomerism within the pyrrolo[2,3-b]pyridine scaffold produces fundamentally different reactivity and biological profiles that preclude simple substitution. The 2-carbohydrazide isomer places the hydrazide functionality at the C2 position of the pyrrole ring, adjacent to the pyrrole nitrogen, whereas the 3-carbohydrazide isomer positions this group at C3, and the 5-carbohydrazide isomer places it on the pyridine ring . Published structure-activity relationship (SAR) studies on related pyrrolo[2,3-b]pyridine scaffolds demonstrate that even modest positional shifts in substitution can drastically alter kinase selectivity profiles and potency . Furthermore, modifications at the 2-position of the pyrrolo[2,3-b]pyridine scaffold have been shown to completely abolish activity against certain targets such as human neutrophil elastase, confirming that this position is a critical pharmacophoric determinant [1]. Substituting 2-carbohydrazide with 3-carbohydrazide or 5-carbohydrazide analogs therefore constitutes a chemically distinct experiment with no guarantee of comparable outcomes.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8) Relative to Structural Analogs


ENPP3 Selectivity of 2-Carbohydrazide Derivatives versus 1-Carbonyl Analogs

In a published study evaluating pyrrolo[2,3-b]pyridine derivatives as ectonucleotide pyrophosphatase/phosphodiesterase inhibitors, a 2-carbohydrazide-based derivative demonstrated selective inhibition of ENPP3, whereas the N-(pyrrolo[2,3-b]pyridine-1-carbonyl)benzenesulfonamide analog exhibited selective inhibition of ENPP1 [1]. This indicates that the 2-carbohydrazide substitution pattern imparts a distinct target selectivity profile compared to N1-substituted analogs within the same scaffold class.

ENPP3 ectonucleotide pyrophosphatase cancer metabolism

Critical Requirement for Unsubstituted 2-Position in Pyrrolo[2,3-b]pyridine HNE Inhibitors

SAR studies on pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors established that position 2 of the scaffold must remain unsubstituted to retain inhibitory activity, and modifications at this position resulted in complete loss of HNE inhibitory activity [1]. This finding indicates that 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide, which bears a substituent at the 2-position, is structurally excluded from this specific target class—a characteristic that may be advantageous for applications requiring avoidance of HNE pathway interference.

human neutrophil elastase HNE inflammation

2-Position Functionalization Enables TNIK Inhibitor Development with Sub-Nanomolar Potency

High-throughput screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibition against TRAF2- and NCK-interacting kinase (TNIK). Subsequent medicinal chemistry optimization of 2-position functionalized derivatives yielded compounds with TNIK IC50 values lower than 1 nM, and select compounds demonstrated concentration-dependent inhibition of IL-2 secretion . While 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide itself was not the optimized lead, the 2-carbohydrazide moiety provides a versatile synthetic entry point for generating structurally diverse analogs targeting this kinase.

TNIK kinase inhibitor IL-2 inhibition

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile of 2-Carbohydrazide Isomer

Computationally predicted physicochemical properties for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide include a TPSA of 83.8 Ų, LogP of 0.1664, 3 hydrogen bond donors, and 3 hydrogen bond acceptors . These values position the compound in a favorable range for aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability. Compared to brominated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide, MW 255.07 g/mol), the non-halogenated parent compound has lower molecular weight and reduced lipophilicity, which may be advantageous for hit-to-lead optimization requiring fragment-like starting points .

LogP hydrogen bonding physicochemical properties

Patent-Documented Utility as Synthetic Intermediate for Pyrrolo[2,3-b]pyridine Derivatives

1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide and its analogs are explicitly claimed as intermediates useful in the preparation of pyrrolo[2,3-b]pyridine derivatives in patent ZA201202025B [1]. The hydrazide functional group at the 2-position serves as a versatile synthetic handle for constructing diverse chemical matter including hydrazones, oxadiazoles, and triazoles, whereas positional isomers with the carbohydrazide group at the 3-position or 5-position would yield different regioisomeric products with distinct three-dimensional binding geometries.

patent intermediate synthetic building block derivatization

7-Azaindole-2-carbohydrazide Derivatives Exhibit α-Glucosidase Inhibition with Defined IC50 Range

A study of 7-azaindole based carbohydrazides and their corresponding 1,3,4-oxadiazoles demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 0.46 mM to 24.92 mM across the series [1]. The hydrazide-linked 7-azaindoles (the class to which 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide belongs) represent the uncyclized precursor form, which can be converted to the corresponding oxadiazoles via cyclization, offering two distinct chemotypes with potentially divergent activity profiles from the same starting material.

α-glucosidase antioxidant diabetes

Optimal Application Scenarios for Procuring 1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide (CAS 1086392-34-8)


Scaffold for ENPP3-Selective Inhibitor Development

Based on published evidence that 2-carbohydrazide-substituted pyrrolo[2,3-b]pyridine derivatives exhibit selective inhibition of ENPP3 (IC50 = 0.15 μM) rather than ENPP1 [1], this compound is optimally deployed as a starting scaffold or reference compound in medicinal chemistry campaigns targeting ENPP3-mediated pathways. ENPP3 is implicated in cancer cell proliferation, mineralization disorders, and immune regulation. Procurement of the 2-carbohydrazide isomer specifically enables ENPP3-directed SAR studies, whereas the corresponding N1-carbonyl analogs would target ENPP1 instead.

Synthetic Intermediate for TNIK Kinase Inhibitor Libraries

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated high TNIK inhibition with optimized 2-substituted derivatives achieving sub-nanomolar IC50 values , 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide serves as a strategic intermediate for generating focused libraries targeting TNIK. The hydrazide moiety at the 2-position can be readily converted to hydrazones, oxadiazoles, triazoles, or acyl hydrazides, enabling rapid diversification of this privileged position. This scenario is particularly relevant for groups pursuing TNIK as a target in Wnt/β-catenin pathway modulation or IL-2 secretion regulation.

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Physicochemical Profile

With a molecular weight of 176.18 g/mol and predicted LogP of 0.1664 , 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide meets fragment-like physicochemical criteria (MW < 250, LogP < 3.5) as defined by the Rule of Three for fragment-based lead discovery. Compared to halogenated analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide (MW = 255.07 g/mol) , the non-halogenated parent compound offers a more ligand-efficient starting point with room for subsequent molecular weight growth during hit-to-lead optimization. The TPSA of 83.8 Ų and balanced hydrogen bond donor/acceptor profile (3 donors, 3 acceptors) further support its utility in fragment screening collections.

Precursor for 7-Azaindole-1,3,4-Oxadiazole Libraries with α-Glucosidase Activity

As documented in the synthesis of 7-azaindole based carbohydrazides, the hydrazide functional group can be cyclized to form 1,3,4-oxadiazole derivatives that exhibit α-glucosidase inhibitory activity (IC50 range 0.46–24.92 mM) [2]. This compound is optimally procured for generating paired libraries of hydrazides and their corresponding oxadiazoles, enabling direct comparison of uncyclized versus cyclized chemotypes against α-glucosidase and related metabolic targets. The dual-chemotype access from a single procurement maximizes experimental throughput in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.